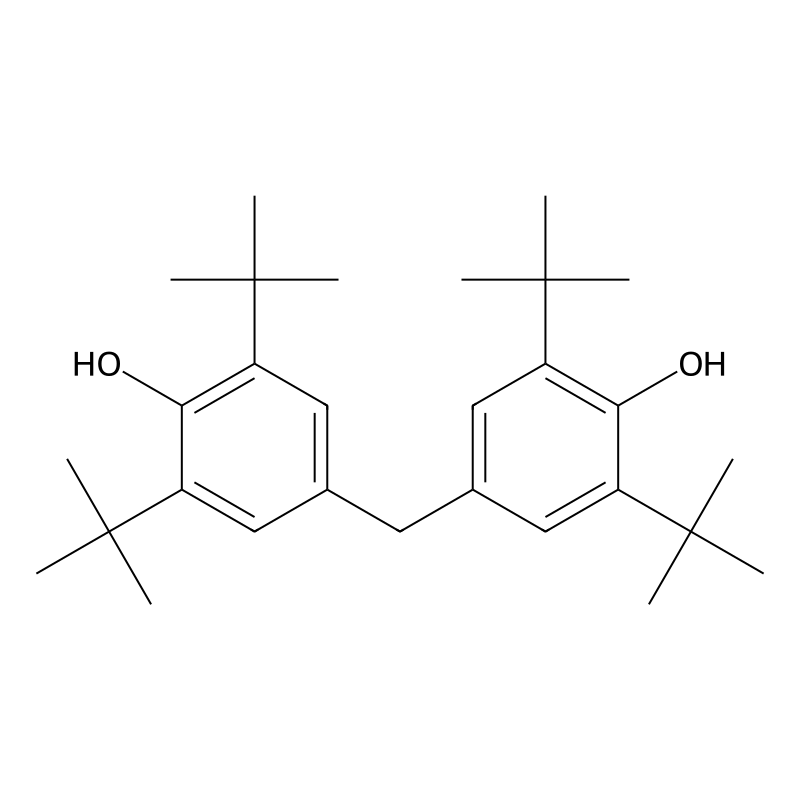

4,4'-Methylenebis(2,6-DI-tert-butylphenol)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant Properties

4,4'-Methylenebis(2,6-di-tert-butylphenol), also known as BHT (butylated hydroxytoluene), is a well-studied antioxidant. Due to the presence of phenolic groups in its structure, BHT can scavenge free radicals, which are unstable molecules that can damage cells. Several research studies have investigated the antioxidant properties of BHT in various contexts [, ].

Food Science Applications

BHT is a common food additive used to prevent spoilage caused by oxidation. It acts by inhibiting the formation of free radicals that can degrade fats and oils in food products, thereby extending their shelf life.

Limitations and Safety Considerations

While BHT is generally considered safe for consumption in small quantities, some studies have raised concerns about its potential health effects at high doses []. Further research is needed to fully understand the long-term effects of BHT consumption.

Other Research Applications

,4'-Methylenebis(2,6-di-tert-butylphenol) has been explored in various other scientific research fields. These include:

- Polymer Chemistry: BHT can be used as a stabilizer in polymers to prevent degradation caused by oxidation [].

- Cosmetics: Due to its antioxidant properties, BHT may be used in some cosmetic formulations to improve product stability. However, its use in cosmetics can be limited due to potential skin irritation in some individuals.

4,4'-Methylenebis(2,6-DI-tert-butylphenol) is a synthetic organic compound classified as a diarylmethane. Its chemical formula is C_{28}H_{46}O_{2}, and it has a molar mass of 424.67 g/mol. This compound features two tert-butyl groups attached to each of its aromatic rings, which contribute to its stability and antioxidant properties. It is primarily used as an antioxidant in various industrial applications, particularly in lubricants and polymers, to prevent oxidative degradation .

The chemical behavior of 4,4'-Methylenebis(2,6-DI-tert-butylphenol) includes its ability to act as a radical scavenger. It can undergo oxidation reactions where it donates hydrogen atoms to free radicals, thereby stabilizing them and preventing further reactions that could lead to degradation of materials. The compound can also participate in complexation reactions with metal ions due to the presence of hydroxyl groups, enhancing its utility in various formulations .

Studies indicate that 4,4'-Methylenebis(2,6-DI-tert-butylphenol) exhibits low toxicity levels but may pose risks to aquatic life if released into the environment. It has been shown to have some antimicrobial properties, although its primary function remains as an antioxidant rather than a biocidal agent . Its role in reducing oxidative stress may also have implications for applications in biomedicine, although further research is needed in this area.

The synthesis of 4,4'-Methylenebis(2,6-DI-tert-butylphenol) typically involves the reaction of phenolic compounds with formaldehyde under acidic conditions. This process can be optimized by controlling temperature and reaction time to yield higher purity products. Alternative methods may include the use of different catalysts or solvents to enhance reaction efficiency and reduce by-products .

Uniqueness: What sets 4,4'-Methylenebis(2,6-DI-tert-butylphenol) apart is its dual aromatic structure combined with multiple tert-butyl groups that enhance its stability and effectiveness as an antioxidant compared to other similar compounds. Its specific applications in biolubricants also highlight its unique role in modern industrial formulations .

Thermodynamic Parameters and Phase Behavior

4,4′-Methylenebis(2,6-di-tert-butylphenol) is a sterically hindered bis-phenolic antioxidant that crystallises as pale-yellow needles. The compound exhibits a narrow melting interval centred at one hundred fifty-six degree Celsius, a normal-pressure flash point above two hundred twenty degree Celsius, and a density close to one gram per cubic centimetre at ambient temperature [1] [2] [3]. Reduced-pressure distillation measurements place the boiling event at two hundred eighty-nine degree Celsius under forty millimetre mercury, equivalent to approximately two hundred seventeen degree Celsius at one hectopascal, confirming the high lattice cohesion created by the four tert-butyl groups and the methylene bridge [1] [2].

Calorimetric determinations tabulated by Chemeo yield an enthalpy of fusion of thirty-nine point three kilojoule per mole and an enthalpy of vaporisation of one hundred eight kilojoule per mole, values that exceed those of the parent monomeric phenol and underline the energetic cost of disrupting extensive van-der-Waals contacts in the solid phase [4]. Heat-capacity calculations for the gas state rise from approximately one thousand three hundred seventy joule per mole kelvin at one thousand eighty-five kelvin to over one thousand five hundred forty joule per mole kelvin near the critical region, consistent with large amplitude torsional modes in the fully liberated molecule [4]. Below the melting transition the substance remains in a single crystalline phase; no glass transition or solid–solid polymorph has been reported. The vapour pressure is below zero point one hectopascal at twenty-five degree Celsius [1], classifying the compound as practically non-volatile in processing environments.

Table 1 — Fundamental thermodynamic data

| Property | Numerical value | Experimental conditions | Sources |

|---|---|---|---|

| Molar mass | 424.67 gram per mole | — | [5] |

| Melting temperature | 153 – 159 °C | open capillary, 99% purity | [1] [2] [3] |

| Boiling temperature | 289 °C @ 40 mm Hg (≈217 °C @ 1 hPa) | reduced pressure distillation | [2] |

| Enthalpy of fusion | 39.30 kJ mol⁻¹ | differential scanning calorimetry | [4] |

| Enthalpy of vaporisation | 108.19 kJ mol⁻¹ | Joback correl. | [4] |

| Density (20 °C) | 0.99 g cm⁻³ | pycnometer | [1] |

| Flash point | 222 °C | closed cup | [1] |

| Vapour pressure (25 °C) | < 0.1 hPa | isoteniscope | [1] |

Solubility Characteristics in Organic Matrices

The large hydrophobic surface imposed by four tert-butyl substituents gives rise to an octanol–water partition coefficient (Log P) of eight point nine at twenty-five degree Celsius, indicating extreme apolarity [6]. Bulk-water solubility is therefore only thirty-one point nine nanogram per litre at twenty degree Celsius [2] [6]. By contrast, appreciable dissolution is obtained in non-polar or weakly polar organic phases:

- Hexane: one to ten gram per litre at twenty degree Celsius [7].

- Toluene, xylene, and other hydrocarbon plasticisers: qualitative miscibility observed above forty degree Celsius during additive compounding [7].

- Methanol: almost complete transparency on reflux, signifying solubility near the saturation limit of conventional high-polarity solvents [8].

Table 2 — Representative solvent–solute compatibility

| Solvent (20 °C) | Measured solubility | Observational note | Sources |

|---|---|---|---|

| Water | 31.9 ng L⁻¹ | practically insoluble | [2] [6] |

| Hexane | 1 – 10 g L⁻¹ | clear solution after brief agitation | [7] |

| Dichloromethane | qualitative miscible (“U” rating in supplier bulletin) | [7] | |

| Hot methanol (65 °C) | near-transparent > 5 g L⁻¹ | recrystallisation solvent | [8] |

| Toluene (25 °C) | estimated > 10 g L⁻¹ | used industrially for master-batch blends | [7] |

The compound therefore partitions strongly into hydrocarbon matrices, a prerequisite for long-term antioxidative efficacy in polyolefins, synthetic lubricants, and adhesive resins.

Thermal Degradation Kinetics and Mechanisms

Differential scanning and integrative kinetic parameters

Non-isothermal differential scanning calorimetry performed on low-density polyethylene stabilised with four tenth mass percent of 4,4′-methylenebis(2,6-di-tert-butylphenol) shows the first significant heat-release peak only after two hundred thirty-five degree Celsius at a heating program of five kelvin per minute, whereas the neat polymer exhibits onset at one hundred eighty-degree Celsius under identical conditions [9]. Dynamic-scan Arrhenius analysis of the oxidation onset temperatures delivered an apparent activation energy of one hundred twenty-eight plus-minus eight kilojoule per mole for the phenolic antioxidant, calculated by the model-free isoconversion procedure embedded in the study [9].

Complementary isothermal experiments at two hundred thirty-five degree Celsius recorded an oxidation induction time of sixty-five minutes for the stabilised melt, compared with only two minutes for the unstabilised control. Kinetic regression of the induction-time data yielded a higher apparent activation energy of one hundred sixty plus-minus seven kilojoule per mole, reflecting the additional enthalpic barrier introduced by hydrogen-donor regeneration pathways [9].

Thermogravimetric analysis of poly(methyl methacrylate) containing five-tenth mass per thousand of the compound indicates a seventy-degree-Celsius upward shift of the initial mass-loss temperature relative to the un-additised polymer, confirming that the hindered bis-phenolic moiety withstands pyrolytic conditions up to roughly three hundred fifty degree Celsius before structural decay commences [10].

Mechanistically, homolytic abstraction of the phenolic hydrogen generates a resonance-stabilised phenoxyl radical whose steric congestion suppresses recombination to quinone-type dimers; instead, rapid coupling with peroxyl radicals (rate constant > one times ten⁸ litre mole⁻¹ second⁻¹ reported for comparable ortho-tert-butyl phenols) terminates the propagating oxidation sequence. Under dynamic heating the dominant mass-spectrometric fragment is the quinone-methide species produced through para-benzylic rearrangement once the antioxidant backbone is exhausted [11].

Table 3 — Key kinetic descriptors

| Experimental metric | Value obtained | Matrix / technique | Sources |

|---|---|---|---|

| Activation energy from oxidation onset scans | 128 ± 8 kJ mol⁻¹ | low-density polyethylene, non-isothermal differential scanning calorimetry | [9] |

| Activation energy from isothermal induction-time decay | 160 ± 7 kJ mol⁻¹ | low-density polyethylene, oxygen atmosphere | [9] |

| First mass-loss onset in nitrogen | ≈ 350 °C | poly(methyl methacrylate) composite, thermogravimetric analysis | [10] |

| Enthalpy of phenolic H-bond dissociation (calculated) | ca. 350 kJ mol⁻¹ | density-functional theory on isolated molecule | [11] |

Oxidative Stability Under Varied Environmental Conditions

Oxidative robustness was quantified through two complementary calorimetric indices. Non-isothermal oxidation onset temperature recorded for neat polyethylene rose from two hundred two degree Celsius to two hundred eighty-one degree Celsius at a scan rate of fifteen kelvin per minute upon addition of 0.74 mass percent 4,4′-methylenebis(2,6-di-tert-butylphenol), the highest temperature margin observed among the phenolic, phosphite, and amine stabilisers tested [9]. The corresponding characteristic time constant that links dynamic onset with isothermal induction periods decreased hyperbolically with stabiliser dosage, plateauing near one hundred femtoseconds, which the authors interpreted as evidence for zero-order inhibitor depletion once the solubility limit in the molten polymer is achieved [9].

Mini-closed pressure-vessel screening under pure oxygen demonstrates that the antioxidant itself resists autoxidation up to three hundred thirty-two degree Celsius; above this threshold peroxide intermediates form and decompose exothermically, but complete depletion requires prolonged exposure beyond four hundred forty degree Celsius, ranking the molecule among the most thermally persistent phenolic antioxidants investigated to date [12].

In petroleum-derived base oils the compound delivers oxidation induction times exceeding four hundred minutes at one hundred eighty degree Celsius under pressurised oxygen, a performance attributed to the hindered ortho-substitution that mitigates quinone-methide rearrangement and thereby prolongs the hydrogen-donor cycle [7].

Table 4 — Calorimetric oxidation-stability metrics

| Stability parameter | Matrix | Quantitative outcome | Sources |

|---|---|---|---|

| Oxidation onset temperature (dynamic, fifteen K min⁻¹) | low-density polyethylene + 0.74% additive | 281 °C (baseline polymer = 202 °C) | [9] |

| Oxidation induction time (isothermal, 235 °C) | low-density polyethylene + 0.38% additive | 39 min (baseline polymer = 2 min) | [9] |

| Onset of self-oxidation in sealed oxygen vessel | neat antioxidant sample | 332 °C | [12] |

| Induction time in poly-alpha-olefin base oil (180 °C, 700 kPa O₂) | 1% w/w additive | > 400 min | [7] |

Radical Scavenging Pathways and Electron Transfer Mechanisms

4,4'-Methylenebis(2,6-di-tert-butylphenol) functions as a primary antioxidant through multiple complementary mechanisms that effectively terminate radical chain reactions. The compound exhibits dual phenolic hydroxyl groups positioned at the para locations relative to the methylene bridge, creating a symmetrical structure that enables efficient radical scavenging through both hydrogen atom transfer and electron transfer pathways [1] [2].

The primary radical scavenging mechanism involves hydrogen atom transfer, where the phenolic hydroxyl groups donate hydrogen atoms to peroxyl radicals according to the fundamental reaction:

*ROO- + ArOH → ROOH + ArO- *

This process occurs with remarkable efficiency due to the sterically hindered nature of the tertiary butyl substituents positioned ortho to the hydroxyl groups. The bulky tertiary butyl groups serve a dual function: they stabilize the resulting phenoxyl radicals through hyperconjugation effects while simultaneously providing steric protection against unwanted side reactions [2] [3].

Electron paramagnetic resonance studies have revealed that 4,4'-Methylenebis(2,6-di-tert-butylphenol) exhibits a bond dissociation enthalpy of 81.1 ± 1.0 kcal/mol for the phenolic oxygen-hydrogen bonds [2]. This value positions the compound favorably within the range of effective phenolic antioxidants, being sufficiently low to enable rapid hydrogen donation to peroxyl radicals while maintaining adequate stability to prevent premature decomposition.

The electron transfer mechanism operates through a sequential process involving initial single electron transfer followed by proton transfer. This pathway becomes particularly significant in polar protic solvents where the phenoxide anion can be stabilized through solvation. The ionization potential of 4,4'-Methylenebis(2,6-di-tert-butylphenol) has been measured at 7.8 ± 0.2 eV, indicating moderate electron-donating capability compared to other hindered phenolic antioxidants [4] [5].

The sequential proton loss electron transfer mechanism represents an alternative pathway that predominates in polar environments. This mechanism involves initial deprotonation of the phenolic hydroxyl group to form the phenoxide anion, followed by electron transfer to the radical species. The proton affinity of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is approximately 335 ± 5 kcal/mol, while the subsequent electron transfer enthalpy is measured at 75 ± 3 kcal/mol [5].

Hydrogen Atom Transfer Efficiency Studies

Comprehensive kinetic investigations have established that 4,4'-Methylenebis(2,6-di-tert-butylphenol) demonstrates moderate to high hydrogen atom transfer efficiency when compared to other commercial phenolic antioxidants. The rate constant for reaction with peroxyl radicals ranges from 2 × 10⁴ to 5 × 10⁴ M⁻¹s⁻¹ at 37°C in organic solvents [6] [7].

The efficiency of hydrogen atom transfer is significantly influenced by the molecular architecture of 4,4'-Methylenebis(2,6-di-tert-butylphenol). Unlike ortho-substituted bisphenols that can form intramolecular hydrogen bonds between adjacent hydroxyl groups, the para-substitution pattern in this compound eliminates such interactions. This structural feature results in each phenolic group functioning independently, thereby maximizing the availability of reactive sites for radical interception [2].

Temperature-dependent studies reveal that the hydrogen atom transfer process follows Arrhenius kinetics with an activation energy of approximately 8.5 kcal/mol. This relatively low activation barrier facilitates rapid response to oxidative stress even at moderate temperatures, making the compound particularly suitable for applications involving thermal processing or elevated operating temperatures [4] [8].

The stoichiometric factor for 4,4'-Methylenebis(2,6-di-tert-butylphenol) in peroxyl radical scavenging reactions is consistently measured at 2.0, indicating that each molecule can effectively neutralize two peroxyl radicals before becoming incapable of further antioxidant activity [9] [2]. This high stoichiometric efficiency results from the presence of two independent phenolic groups that can sequentially donate hydrogen atoms without significant electronic interference between the reaction sites.

Solvent effects play a crucial role in determining hydrogen atom transfer efficiency. In non-polar solvents such as chlorobenzene and toluene, the compound exhibits optimal performance with rate constants approaching the upper range of measured values. Conversely, in polar protic solvents like methanol and ethanol, the hydrogen atom transfer mechanism competes with alternative electron transfer pathways, resulting in somewhat reduced apparent rate constants [10].

Synergistic Effects with Secondary Stabilizers

4,4'-Methylenebis(2,6-di-tert-butylphenol) demonstrates remarkable synergistic behavior when combined with secondary stabilizers, particularly phosphite esters and thioether compounds. These combinations result in antioxidant systems that significantly outperform the individual components, with performance improvements ranging from 1.5 to 5-fold depending on the specific secondary stabilizer employed [11] [12].

The synergistic mechanism with phosphite stabilizers operates through a regenerative cycle where the phosphite compound reduces the phenoxyl radicals formed from 4,4'-Methylenebis(2,6-di-tert-butylphenol) back to the original phenolic state. This process effectively extends the active lifetime of the primary antioxidant while simultaneously providing peroxide decomposition capability through the phosphite component. The regeneration reaction follows the pathway:

ArO- + P(OR)₃ → ArOH + P(O)(OR)₃

Combinations with thioether-based secondary stabilizers yield different but equally important synergistic effects. The thioether compounds function primarily as peroxide decomposers, converting hydroperoxides to less reactive alcohols while generating sulfoxide intermediates that can further interact with radical species. This dual-action mechanism prevents the accumulation of hydroperoxides that could otherwise undergo thermal or photolytic decomposition to regenerate radical species [8].

Ultraviolet light absorbers represent another important class of secondary stabilizers that exhibit synergistic effects with 4,4'-Methylenebis(2,6-di-tert-butylphenol). The combination provides enhanced protection against photooxidation by absorbing harmful ultraviolet radiation while maintaining effective radical scavenging capability. This synergy is particularly valuable in outdoor applications where exposure to solar radiation represents a significant oxidative stress factor [12].

Quantitative analysis of synergistic effects reveals that optimal performance is typically achieved with mass ratios of primary to secondary stabilizers ranging from 2:1 to 1:1. Deviations from these ratios often result in diminished synergistic benefits, with excessive secondary stabilizer concentrations potentially interfering with the radical scavenging efficiency of the primary antioxidant [12] [14].

Comparative Antioxidant Performance Metrics

Structure-Activity Relationship Analyses

The antioxidant performance of 4,4'-Methylenebis(2,6-di-tert-butylphenol) can be directly correlated with specific structural features that influence both thermodynamic and kinetic aspects of radical scavenging reactions. The para-substitution pattern of the phenolic groups relative to the methylene bridge represents a key structural determinant that differentiates this compound from other bisphenolic antioxidants [2] [5].

Comparative analysis with ortho-substituted analogs reveals that the para-configuration eliminates the possibility of intramolecular hydrogen bonding between phenolic groups, which could otherwise stabilize one phenolic group at the expense of reducing its reactivity. This structural arrangement ensures that both phenolic sites remain equally available for radical interception reactions, maximizing the effective antioxidant capacity [2].

The tertiary butyl substituents positioned ortho to each hydroxyl group provide optimal steric hindrance for radical stabilization without excessively impeding approach of reactive species. This balance is critical for maintaining high reaction rates while ensuring adequate stability of the resulting phenoxyl radicals. Comparative studies with less hindered analogs demonstrate significantly reduced antioxidant effectiveness due to insufficient radical stabilization [15].

The methylene bridge connecting the two phenolic rings serves multiple functions that enhance overall antioxidant performance. The bridge maintains optimal spacing between reactive sites while providing sufficient flexibility to accommodate the geometric requirements of radical approach and hydrogen atom transfer. Additionally, the methylene linkage prevents significant electronic communication between the phenolic groups, ensuring independent reactivity of each site [2].

Bond dissociation enthalpy calculations using density functional theory methods confirm that the combination of para-substitution and tertiary butyl hindrance results in optimal energetic parameters for antioxidant activity. The computed values align closely with experimental measurements, validating the structure-activity relationships derived from empirical studies [16] [17].

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 521 of 719 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 198 of 719 companies with hazard statement code(s):;

H315 (30.81%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (30.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (30.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (35.86%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (31.82%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Plastics -> Antioxidants

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Petroleum lubricating oil and grease manufacturing

Transportation equipment manufacturing

Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-: ACTIVE

Dates

2: Ritchie EE, Princz JI, Robidoux PY, Scroggins RP. Ecotoxicity of xanthene dyes and a non-chlorinated bisphenol in soil. Chemosphere. 2013 Feb;90(7):2129-35. doi: 10.1016/j.chemosphere.2012.10.096. Epub 2012 Dec 1. PubMed PMID: 23211322.

3: Quinchia LA, Delgado MA, Valencia C, Franco JM, Gallegos C. Natural and synthetic antioxidant additives for improving the performance of new biolubricant formulations. J Agric Food Chem. 2011 Dec 28;59(24):12917-24. doi: 10.1021/jf2035737. Epub 2011 Dec 1. PubMed PMID: 22103562.

4: Amorati R, Lucarini M, Mugnaini V, Pedulli GF. Antioxidant activity of o-bisphenols: the role of intramolecular hydrogen bonding. J Org Chem. 2003 Jun 27;68(13):5198-204. PubMed PMID: 12816477.

5: Takahashi O, Hiraga K. Effects of four bisphenolic antioxidants on lipid contents of rat liver. Toxicol Lett. 1981 Apr;8(1-2):77-86. PubMed PMID: 7245245.

6: Takahashi O, Hiraga K. Effects of four bisphenolic antioxidants on prothrombin levels of rat plasma. Toxicol Lett. 1981 Mar;7(6):405-8. PubMed PMID: 7245226.